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Introduction
Bersacapavir (also known as JNJ-56136379 or JNJ-6379) is an investigational small molecule

drug being developed for the treatment of chronic hepatitis B virus (HBV) infection.[1][2] It

belongs to a class of antiviral agents known as capsid assembly modulators (CAMs).[3]

Bersacapavir interferes with a critical step in the HBV life cycle, the assembly of the viral

capsid, thereby suppressing viral replication.[3][4] This technical guide provides a

comprehensive overview of the chemical structure, physicochemical properties, mechanism of

action, and available preclinical and clinical data for Bersacapavir.

Chemical Structure and Properties
Bersacapavir is a complex heterocyclic molecule with the chemical formula C16H14F4N4O3S.

[2] Its structure features a central pyrrole ring with several functional group substitutions that

are crucial for its biological activity.

Table 1: Chemical Identifiers of Bersacapavir
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Identifier Value

IUPAC Name

N-(3-cyano-4-fluorophenyl)-1-methyl-4-

[[(2S)-1,1,1-trifluoropropan-2-

yl]sulfamoyl]pyrrole-2-carboxamide

CAS Number 1638266-40-6[2]

PubChem CID 121294984[5]

DrugBank ID DB19035[6]

Synonyms JNJ-56136379, JNJ-6379[5]

Table 2: Physicochemical Properties of Bersacapavir

Property Value Source

Molecular Formula C16H14F4N4O3S PubChem[5]

Molecular Weight 418.37 g/mol Wikipedia[2]

XLogP3 (Computed) 2.2 PubChem[5]

Hydrogen Bond Donors 2 PubChem[5]

Hydrogen Bond Acceptors 8 PubChem[5]

Rotatable Bond Count 5 PubChem[5]

Solubility
Soluble in DMSO and Corn Oil.

[3]
MedchemExpress[3]

Note: Experimental pKa and aqueous solubility data are not readily available in the public

domain. The provided LogP is a computed value.

Mechanism of Action
Bersacapavir is a Class II (or Type II) HBV capsid assembly modulator.[7] Its primary

mechanism of action involves binding to the core protein (HBc) dimers of the hepatitis B virus.

[3] This binding event accelerates the kinetics of capsid assembly, leading to the formation of
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non-infectious, empty capsids that lack the viral pregenomic RNA (pgRNA) and the viral

polymerase.[7] By preventing the encapsidation of the viral genome, Bersacapavir effectively

halts a critical step in the HBV replication cycle.

A secondary mechanism of action has also been proposed, where Bersacapavir may interfere

with the establishment of new covalently closed circular DNA (cccDNA) molecules in the

nucleus of infected hepatocytes.[4] cccDNA serves as the transcriptional template for all viral

RNAs and is the basis for the persistence of HBV infection.
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Figure 1: Mechanism of Action of Bersacapavir in Inhibiting HBV Capsid Assembly.

Experimental Protocols
Detailed experimental protocols for the synthesis and evaluation of Bersacapavir are largely

proprietary. However, based on the available literature for HBV capsid assembly modulators,

the following outlines generalized methodologies.

Chemical Synthesis
The synthesis of Bersacapavir has been reported to start from N-methylpyrrole.[2] The

detailed synthetic route is not publicly available but would likely involve a multi-step process to
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build the substituted pyrrole core and couple the various functional groups. A general workflow

for the synthesis of a similar compound might involve:

Starting Materials
(e.g., N-methylpyrrole derivatives)

Functionalization of
Pyrrole Ring Sulfonamide Formation Amide Coupling Purification

(e.g., Chromatography)
Structural Characterization

(NMR, MS, etc.) Bersacapavir

Click to download full resolution via product page

Figure 2: Generalized Synthetic Workflow for a Bersacapavir-like Molecule.

In Vitro Antiviral Activity Assay
The antiviral activity of Bersacapavir can be assessed in HBV-producing cell lines, such as

HepG2.2.15 cells.

Cell Culture: Maintain HepG2.2.15 cells in appropriate culture medium.

Compound Treatment: Seed cells in multi-well plates and treat with serial dilutions of

Bersacapavir. A vehicle control (e.g., DMSO) should be included.

Incubation: Incubate the cells for a defined period (e.g., 6-9 days), with periodic media and

compound changes.

Quantification of Viral Markers:

HBV DNA: Extract viral DNA from the cell culture supernatant and quantify using

quantitative PCR (qPCR).

HBsAg and HBeAg: Measure the levels of hepatitis B surface antigen (HBsAg) and e-

antigen (HBeAg) in the supernatant using enzyme-linked immunosorbent assays

(ELISAs).

Data Analysis: Calculate the 50% effective concentration (EC50) by plotting the percentage

inhibition of viral markers against the compound concentration.

Cytotoxicity Assay: Concurrently, assess the cytotoxicity of the compound in the same cell

line using an appropriate method (e.g., MTT or CellTiter-Glo assay) to determine the 50%
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cytotoxic concentration (CC50) and calculate the selectivity index (SI = CC50/EC50).

Capsid Assembly Assay
The direct effect of Bersacapavir on capsid assembly can be monitored using various

biophysical techniques.

Protein Expression and Purification: Express and purify recombinant HBV core protein (HBc)

dimers.

Assembly Reaction: Induce capsid assembly by adding the HBc dimers to a suitable buffer,

in the presence and absence of Bersacapavir.

Monitoring Assembly:

Electron Microscopy: Visualize the morphology of the assembled capsids (or aberrant

structures) by transmission electron microscopy.

Size Exclusion Chromatography: Analyze the size distribution of the assembled particles.

Native Agarose Gel Electrophoresis: Separate assembled capsids from unassembled

dimers and visualize by Western blotting with an anti-HBc antibody.

Pharmacokinetics
Limited pharmacokinetic data for Bersacapavir in humans is available from a Phase 1 study in

participants with moderate hepatic impairment and a drug-drug interaction study.[8][9]

Table 3: Summary of Human Pharmacokinetic Findings
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Study Population Key Findings Reference

Moderate Hepatic Impairment

Plasma exposure of

Bersacapavir was 1.1- to 1.3-

fold higher compared to

individuals with normal liver

function, but this was not

considered clinically relevant.

[9]

Drug-Drug Interaction Study

Co-administration with

itraconazole (a strong CYP3A

inhibitor) increased

Bersacapavir AUC by 38%.

Bersacapavir is a weak inducer

of CYP3A.

[8]

Note: A comprehensive preclinical pharmacokinetic profile in various animal models (rat, dog,

monkey) is not publicly available.

Clinical Efficacy and Safety
Bersacapavir has been evaluated in several clinical trials, most notably the Phase 2b REEF-1

and REEF-2 studies, in combination with other anti-HBV agents.

REEF-1 Study (NCT03982186)
This study evaluated the efficacy and safety of Bersacapavir in combination with the siRNA

JNJ-73763989 and a nucleos(t)ide analogue (NA).[10][11][12]

Table 4: Key Results from the REEF-1 Study at Week 48
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Treatment Group
Proportion of Patients Meeting NA
Stopping Criteria*

JNJ-6379 (Bersacapavir) dual group 0%

JNJ-3989 dual 40 mg group 5%

JNJ-3989 dual 100 mg group 16%

JNJ-3989 dual 200 mg group 19%

Triple group (JNJ-3989 + Bersacapavir + NA) 9%

Control (NA + placebo) 2%

*NA stopping criteria: ALT <3 x ULN, HBV DNA < LLOQ, HBeAg negative, and HBsAg <10

IU/mL.

The study concluded that while treatment with JNJ-3989 led to a dose-dependent response for

meeting NA-stopping criteria, it rarely led to HBsAg seroclearance.[10] The addition of

Bersacapavir did not appear to enhance the primary endpoint in this study. The treatment

regimens were generally well-tolerated.[11]

REEF-2 Study (NCT04129554)
This study assessed a finite 48-week treatment with JNJ-3989, Bersacapavir, and an NA in

virologically suppressed, HBeAg-negative patients.[1][13]

The primary endpoint, functional cure (off-treatment HBsAg seroclearance), was not achieved

by any patient at 24 or 48 weeks of follow-up.[1] However, the active treatment arm showed a

pronounced on-treatment reduction in mean HBsAg from baseline at week 48 compared to the

control arm (1.89 vs. 0.06 log10 IU/mL; p = 0.001).[1] A higher proportion of patients in the

active arm maintained significant HBsAg reduction and had fewer off-treatment virologic

relapses and ALT flares compared to the control group.[1]

Conclusion
Bersacapavir is a potent HBV capsid assembly modulator that effectively inhibits viral

replication in vitro by inducing the formation of non-infectious, empty capsids. While it has
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shown a favorable safety profile in clinical trials, its efficacy in combination with other agents for

achieving a functional cure for chronic hepatitis B is still under investigation. The available data

suggest that while Bersacapavir contributes to viral suppression, further research is needed to

optimize its role in finite treatment regimens for chronic HBV infection. This technical guide

provides a summary of the current public knowledge on Bersacapavir to aid researchers and

drug development professionals in their understanding of this novel antiviral agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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